molecular formula C20H23N3O B2774090 1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 915934-62-2

1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2774090
CAS No.: 915934-62-2
M. Wt: 321.424
InChI Key: ZOZYGGZQXNYESX-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core linked to a morpholine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties

Properties

IUPAC Name

4-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-16-6-2-3-7-17(16)14-23-19-9-5-4-8-18(19)21-20(23)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZYGGZQXNYESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to inhibit various enzymes and proteins, leading to its antimicrobial and anticancer effects . The morpholine ring may enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole core and a morpholine ring, which imparts distinct chemical and biological properties.

Biological Activity

1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazole family, characterized by a benzene ring fused to a diazole ring. The presence of morpholine and methylphenyl substituents enhances its pharmacological profile. Its chemical structure can be represented as follows:

C16H20N2S\text{C}_{16}\text{H}_{20}\text{N}_2\text{S}

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
This compoundTBDTBDTBD

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that the benzodiazole scaffold is promising for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

Case Study: Apoptosis Induction
In a study involving human cancer cell lines, it was found that certain derivatives of benzodiazoles significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.
  • Interaction with DNA : Benzodiazoles can intercalate into DNA, disrupting replication and transcription processes.

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